2-Methyl-4-(trifluoromethyl)phenylboronic acid

Vue d'ensemble

Description

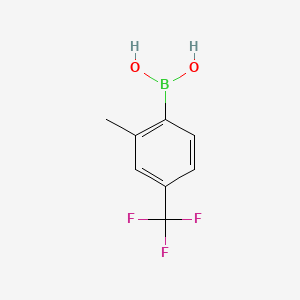

2-Methyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Reagents: 2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide, trimethyl borate, water.

Solvents: Diethyl ether or tetrahydrofuran (THF).

Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C, to ensure the stability of the Grignard reagent.

Procedure: The Grignard reagent is prepared by reacting 2-Methyl-4-(trifluoromethyl)bromobenzene with magnesium in anhydrous ether. This reagent is then added to a solution of trimethyl borate in ether at low temperature. The mixture is allowed to warm to room temperature, followed by hydrolysis with water to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the phenyl ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted aromatic rings.

Oxidation: Phenols or quinones.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Synthetic Applications

Cross-Coupling Reactions

One of the primary applications of 2-Methyl-4-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of biaryl compounds, which are critical in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the phenylboronic acid, facilitating better reactivity and selectivity in coupling reactions.

Example Reaction :

Where Ar and Ar' represent aromatic groups, and X is a halide.

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential use in drug design, particularly for developing inhibitors targeting specific enzymes or receptors. The trifluoromethyl group is known to influence biological activity by enhancing metabolic stability and binding affinity.

Case Study: Anticancer Agents

Research has shown that derivatives of phenylboronic acids exhibit anticancer properties by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. Studies have utilized this compound as a lead compound to synthesize more potent analogs .

Catalytic Applications

Metallaphotoredox Catalysis

Recent studies highlight the role of this compound in metallaphotoredox catalytic systems. These systems combine light-driven processes with metal catalysis to facilitate complex organic transformations. The compound's ability to stabilize radical intermediates makes it valuable in this context .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

2-Methyl-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:

4-Trifluoromethylphenylboronic acid: Lacks the methyl group, which can influence its reactivity and selectivity in chemical reactions.

2-Trifluoromethylphenylboronic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different chemical behavior and applications.

The unique combination of the methyl and trifluoromethyl groups in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various chemical transformations and applications.

Activité Biologique

2-Methyl-4-(trifluoromethyl)phenylboronic acid (MFBPA) is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. This article reviews the biological activities of MFBPA, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MFBPA can be represented by the following structural formula:

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

MFBPA exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. MFBPA may inhibit target enzymes by forming covalent bonds with active site serine residues.

- Antimicrobial Activity : Studies have shown that MFBPA displays moderate antimicrobial activity against various pathogens. For instance, it has been tested against Candida albicans and Escherichia coli, demonstrating significant inhibition at specific concentrations .

Biological Activity Data

The biological activity of MFBPA has been evaluated through various studies, yielding important insights into its pharmacological potential.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for MFBPA against selected microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 100 |

| Aspergillus niger | 50 |

| Escherichia coli | 75 |

| Bacillus cereus | 25 |

These results indicate that MFBPA possesses stronger antibacterial properties compared to antifungal activity, particularly against Bacillus cereus, where it shows a lower MIC than standard antifungal agents like Tavaborole .

Case Studies

- In Vitro Studies : A study conducted on the antimicrobial efficacy of MFBPA revealed that it effectively inhibited the growth of Aspergillus niger and other bacterial strains using both agar diffusion methods and MIC determination .

- Pharmacokinetics : Research indicates that MFBPA has favorable pharmacokinetic properties, including sufficient oral bioavailability and low toxicity in animal models .

Pharmacological Applications

Given its biological activities, MFBPA is being explored for several therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria and fungi, MFBPA is being investigated as a potential antimicrobial agent.

- Cancer Therapy : Preliminary studies suggest that boronic acids can disrupt tubulin polymerization, leading to cytotoxic effects in cancer cells. MFBPA's ability to inhibit cell proliferation in cancer cell lines like MDA-MB-231 highlights its potential as an anticancer agent .

Propriétés

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEHFBIGOATLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659372 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-45-6 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.